molecular formula C10H16 B10790251 Sabinen CAS No. 8015-88-1

Sabinen

Cat. No.: B10790251
CAS No.: 8015-88-1
M. Wt: 136.23 g/mol
InChI Key: NDVASEGYNIMXJL-UHFFFAOYSA-N
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Description

Sabinene is a naturally occurring bicyclic monoterpene with the molecular formula C₁₀H₁₆. It exists as two enantiomers, (+)-sabinene and (−)-sabinene. This compound is found in various plant essential oils and is known for its distinctive spicy and woody aroma. Sabinene is used in culinary spices, perfumes, and as a precursor for advanced biofuels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sabinene can be synthesized through both chemical and microbial methods. The chemical synthesis involves complex reactions due to its bicyclic structure. One established route involves the cyclization of geranyl pyrophosphate (GPP) catalyzed by sabinene synthase .

Industrial Production Methods: Microbial synthesis has gained attention as a sustainable production method. By engineering Escherichia coli or Saccharomyces cerevisiae with the necessary genes, sabinene can be produced from renewable carbon sources. This method involves the methylerythritol 4-phosphate (MEP) or mevalonate (MVA) pathway to produce the intermediates dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), which are then converted to sabinene .

Chemical Reactions Analysis

Types of Reactions: Sabinene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Limonene: Known for its citrus scent and used in cleaning products and cosmetics.

    Pinene: Found in pine resin and used in fragrances and as a chemical intermediate.

    Carene: Used in the synthesis of fragrances and as a potential biofuel component.

Sabinene’s uniqueness lies in its dual role as a flavoring agent and a potential biofuel precursor, making it a versatile and valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVASEGYNIMXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(=C)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3387-41-5
Record name Sabinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3387-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SABINENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thuj-4(10)-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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